Pentafluoropropanoic acid sodium

Catalog No.
S9049124
CAS No.
M.F
C3HF5NaO2
M. Wt
187.02 g/mol
Availability
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Pentafluoropropanoic acid sodium

Product Name

Pentafluoropropanoic acid sodium

Molecular Formula

C3HF5NaO2

Molecular Weight

187.02 g/mol

InChI

InChI=1S/C3HF5O2.Na/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);

InChI Key

JEBRSEGXGIEJTP-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)O.[Na]

Pentafluoropropanoic acid sodium, also known as sodium pentafluoropropionate, is a sodium salt of pentafluoropropanoic acid. The compound has the molecular formula C3HF5O2C_3HF_5O_2 and a molar mass of 164.03 g/mol. It appears as a white crystalline powder and is notable for its unique chemical properties, which include high thermal stability and solubility in polar solvents. This compound is part of the per- and polyfluoroalkyl substances (PFAS) class, which are characterized by their fluorinated carbon chains that impart resistance to degradation and chemical reactivity .

Due to its acidic nature and the presence of fluorine atoms. It can act as a fluoroalkylation reagent, facilitating the introduction of fluorinated groups into organic molecules. Additionally, it has been used as a catalyst in several organic reactions, such as the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives from aromatic aldehydes, malononitrile, and dimedone . The compound's reactivity is enhanced by the electronegative fluorine atoms, which stabilize carbanions formed during reactions.

Pentafluoropropanoic acid sodium can be synthesized through various methods:

  • Electrochemical Perfluorination: This method involves the electrochemical treatment of propionyl chloride in a fluorinated medium to produce partially fluorinated carboxylic acids, which can then be converted to their sodium salts through alkali treatment .
  • Fluoroalkylation Reactions: The synthesis can also be achieved by reacting perfluoro-2-methyl-2,3-epoxypentane with sodium methoxide in methanol, followed by hydrolysis to yield pentafluoropropanoic acid, which is subsequently neutralized with sodium hydroxide or sodium carbonate to form the sodium salt .
  • Direct Neutralization: Pentafluoropropanoic acid can be directly neutralized with sodium hydroxide in aqueous solution to produce sodium pentafluoropropionate .

Pentafluoropropanoic acid sodium has several applications across various fields:

  • Fluoroalkylation Reagent: It is utilized in the synthesis of fluorinated compounds for pharmaceuticals and agrochemicals.
  • Catalyst: The compound serves as an efficient catalyst in organic synthesis reactions, particularly those involving complex multi-component reactions.
  • Material Science: It plays a role in developing fluorinated polymers and materials due to its unique properties that enhance thermal stability and chemical resistance .

Interaction studies involving pentafluoropropanoic acid sodium primarily focus on its reactivity with other organic compounds and its environmental impact. Research indicates that PFAS compounds, including this one, can interact with proteins and biological membranes, potentially leading to harmful effects in living organisms. Additionally, studies have shown that these compounds can persist in the environment, leading to bioaccumulation and biomagnification through food webs .

Several compounds share structural similarities with pentafluoropropanoic acid sodium. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Perfluorobutanoic Acid SodiumC4HF7O2C_4HF_7O_2Longer carbon chain; higher bioaccumulation potential due to increased hydrophobicity.
Perfluorohexanoic Acid SodiumC6HF11O2C_6HF_{11}O_2Even longer chain; associated with significant environmental persistence issues.
Trifluoroacetic Acid SodiumC2HF3O2C_2HF_3O_2Shorter chain; used primarily as a reagent in organic synthesis but less stable than pentafluoropropanoic acid sodium.
Pentafluorobutanoic Acid SodiumC4HF9O2C_4HF_9O_2Similar structure but with a longer carbon chain; greater volatility and different reactivity profile.

Pentafluoropropanoic acid sodium stands out due to its balance between reactivity and stability, making it particularly useful in both synthetic chemistry and material science applications while having relatively lower environmental persistence compared to longer-chain PFAS compounds .

Sodium pentafluoropropionate is the sodium salt of pentafluoropropionic acid, characterized by the substitution of all hydrogen atoms in the propionate chain with fluorine atoms except for the carboxylic acid group. Its molecular formula is C₃F₅O₂Na, with a molecular weight of 186.01 g/mol. The compound typically appears as a white to pale yellow crystalline powder and decomposes at 226–229°C.

Molecular Structure and Spectral Data

The compound’s structure, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS), features a perfluorinated carbon chain (-CF₂CF₂-) bonded to a carboxylate group (-COO⁻Na⁺). Key spectral identifiers include:

  • ¹⁹F NMR: Peaks at -80 to -85 ppm (CF₃), -110 to -115 ppm (CF₂).
  • Mass Spectrometry (ESI-): Dominant ions at m/z 118.9926 ([M-H-CO₂]⁻) and 162.9824 ([M-H]⁻).
  • Infrared Spectroscopy: Strong absorption bands at 1,200–1,100 cm⁻¹ (C-F stretching) and 1,700–1,650 cm⁻¹ (C=O stretching).

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

186.97943936 g/mol

Monoisotopic Mass

186.97943936 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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